4-Bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole is a chemical compound belonging to the pyrazole family, characterized by its unique structure and potential applications in various scientific fields. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms, and their derivatives are known for diverse biological activities. The specific compound in question features a bromine atom at the 4-position and two methyl groups at the 3 and 5 positions, along with a 3-methylbutyl substituent at the 1-position.
4-Bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole is classified under:
The synthesis of 4-bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole typically involves the bromination of 3,5-dimethylpyrazole followed by alkylation with a suitable alkyl halide.
The compound can participate in various chemical reactions including:
The reactivity of the bromine substituent allows for further functionalization of the pyrazole ring. For instance, the nucleophilic attack on the bromine by amines leads to the formation of new amine-substituted pyrazoles.
The mechanism of action for compounds like 4-bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole often involves interaction with biological targets such as enzymes or receptors.
Research indicates that pyrazoles can exhibit anti-inflammatory and analgesic properties by inhibiting cyclooxygenase enzymes involved in prostaglandin synthesis . The specific interactions depend on the substituents attached to the pyrazole ring and their spatial orientation.
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are used to confirm its structure and purity .
4-Bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole has potential applications in:
4-Bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole (CAS 1171717-09-1) exemplifies advanced molecular engineering in heterocyclic chemistry. Its core pyrazole ring—a five-membered 1,2-diazole system—provides exceptional thermodynamic stability due to aromatic character derived from 6π-electron delocalization. The bromine at C4 and methyl groups at C3/C5 create a sterically congested environment that forces the N1-bound 3-methylbutyl (isopentyl) chain into specific conformational orientations. This spatial arrangement significantly influences solid-state packing, as evidenced by crystallographic studies of analogous brominated pyrazoles, which reveal halogen-bonded networks and C–H···π interactions critical for crystal engineering [9].
The 3-methylbutyl substituent introduces distinctive stereoelectronic effects:
Substituent | Position | Steric Bulk (ų) | Electronic Effect | Role in Supramolecular Assembly |
---|---|---|---|---|
Br | C4 | 22.6 | -I, +R (weak) | Halogen bonding (σ-hole donor) |
CH₃ | C3/C5 | 15.9 (each) | +I | Steric shielding/C–H···X contacts |
(CH₂)₂CH(CH₃)₂ | N1 | 72.3 | +I (inductive) | Hydrophobic domain formation |
The C4-bromine atom serves as a versatile linchpin for structural diversification. Its electron-withdrawing nature (−I effect) acidifies adjacent protons (C5-H pKₐ ∼ 28 in DMSO), enabling regioselective deprotonation for C5 functionalization. More significantly, it participates in cross-coupling reactions:
Concurrently, the 3,5-dimethyl groups and N1-isopentyl chain synergistically modulate pharmacodynamic properties:
Pyrazole drug development has evolved through three generations, with our compound representing contemporary "precision-tailored" derivatives:
First Generation (1950s–1980s): Simple pyrazolones dominated:
Second Generation (1990s–2010s): Halogenation and alkylation strategies emerged:
Third Generation (Post-2015): Branched N-alkyl bromopyrazoles like 4-bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole address drug resistance and selectivity challenges:
Era | Exemplar Drug | Key Pyrazole Substituents | Therapeutic Application |
---|---|---|---|
1950s | Antipyrine | 1,2-dimethyl-3-phenyl | Analgesic/Antipyretic |
1970s | Phenylbutazone | 1,2-diphenyl-3,5-dioxo | Anti-inflammatory |
1998 | Celecoxib | 1-(4-sulfamoylphenyl)-4-trifluoromethyl | COX-2 inhibitor |
2011 | Crizotinib | 3-bromo-1-(2,6-dichloro-3-fluorophenyl) | ALK/ROS1 inhibitor |
2022 | Futibatinib* | 1-(3-methylbutyl)-fused system | FGFR inhibitor |
Comprehensive List of Compounds Mentioned
CAS No.: 355137-87-0
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4